molecular formula C19H16N4O4S2 B2423895 (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide CAS No. 16766-07-7

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide

Cat. No.: B2423895
CAS No.: 16766-07-7
M. Wt: 428.48
InChI Key: FSXBZYWUVLMTLD-YBEGLDIGSA-N
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Description

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a thioxothiazolidinone core, which is often associated with biological activity, making it a subject of interest for researchers.

Scientific Research Applications

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide has several scientific research applications:

Safety and Hazards

The compound is classified as Combustible Solids under Storage Class Code 11 . It is highly hazardous to water (WGK 3) . Personal Protective Equipment is recommended when handling this compound .

Preparation Methods

The synthesis of (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-dimethylaminobenzaldehyde with rhodanine to form 5-(4-(dimethylamino)benzylidene)rhodanine . This intermediate is then reacted with 3-nitrobenzoyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxothiazolidinone moiety can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide involves its interaction with molecular targets in biological systems. The thioxothiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar compounds include other thioxothiazolidinone derivatives, such as (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one derivatives . These compounds share the thioxothiazolidinone core but differ in their substituents, which can significantly affect their biological activity and chemical properties. The uniqueness of (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c1-21(2)14-8-6-12(7-9-14)10-16-18(25)22(19(28)29-16)20-17(24)13-4-3-5-15(11-13)23(26)27/h3-11H,1-2H3,(H,20,24)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXBZYWUVLMTLD-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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